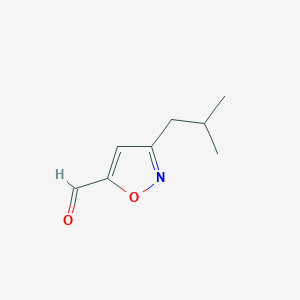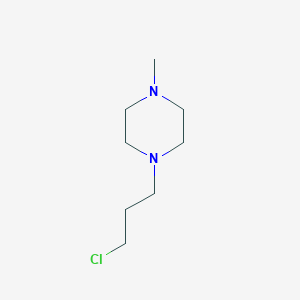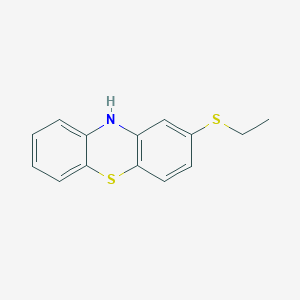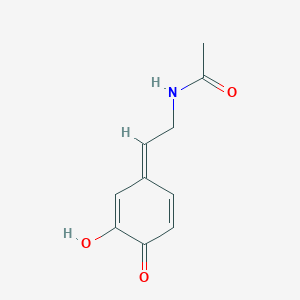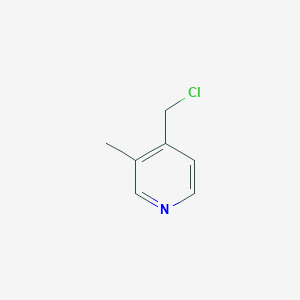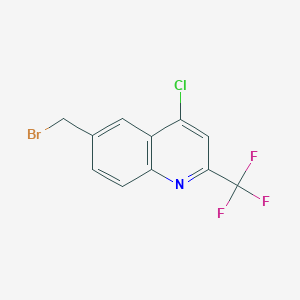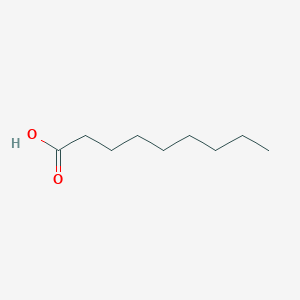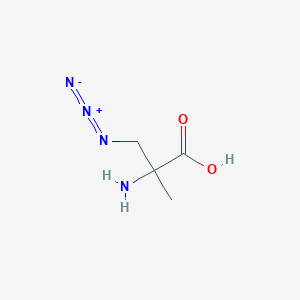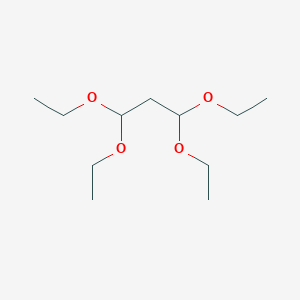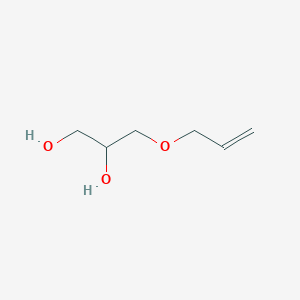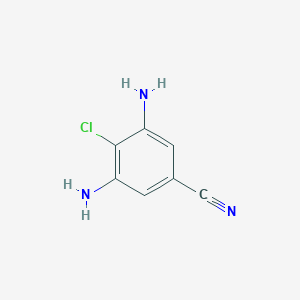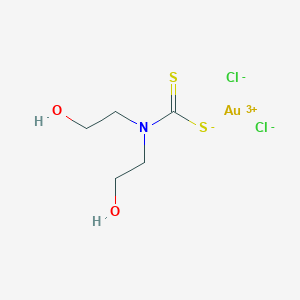
Hedcdg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hedcdg is a chemical compound that has garnered interest in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of hedcdg is not fully understood. However, researchers believe that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. Hedcdg has been shown to inhibit the activity of certain enzymes and proteins that are involved in disease progression.
Biochemische Und Physiologische Effekte
Hedcdg has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. Hedcdg has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Hedcdg has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. Additionally, hedcdg has low toxicity, making it safe for use in animal studies. However, the compound's mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for hedcdg research. One area of interest is the compound's potential as a therapeutic agent for various diseases. Researchers are also interested in investigating the compound's mechanism of action and identifying the signaling pathways that hedcdg modulates. Additionally, there is interest in developing new synthetic methods for hedcdg that are more efficient and cost-effective.
Conclusion
Hedcdg is a chemical compound that has potential as a therapeutic agent for various diseases. The compound has been shown to have anti-inflammatory and antioxidant properties and to improve cognitive function and memory in animal models. While the compound's mechanism of action is not fully understood, researchers are actively investigating its effects and potential therapeutic applications.
Synthesemethoden
Hedcdg is synthesized through a multistep process that involves the reaction of several chemical compounds. The synthesis method is complex and requires specialized knowledge and equipment. However, the process has been optimized, and the yield of hedcdg is now high.
Wissenschaftliche Forschungsanwendungen
Hedcdg has been the subject of numerous scientific studies due to its potential therapeutic applications. Researchers have investigated the compound's ability to treat various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Hedcdg has also been shown to have anti-inflammatory and antioxidant properties.
Eigenschaften
CAS-Nummer |
119251-62-6 |
|---|---|
Produktname |
Hedcdg |
Molekularformel |
C5H10AuCl2NO2S2 |
Molekulargewicht |
448.1 g/mol |
IUPAC-Name |
N,N-bis(2-hydroxyethyl)carbamodithioate;gold(3+);dichloride |
InChI |
InChI=1S/C5H11NO2S2.Au.2ClH/c7-3-1-6(2-4-8)5(9)10;;;/h7-8H,1-4H2,(H,9,10);;2*1H/q;+3;;/p-3 |
InChI-Schlüssel |
MTUTVRYHGMUPNK-UHFFFAOYSA-K |
SMILES |
C(CO)N(CCO)C(=S)[S-].[Cl-].[Cl-].[Au+3] |
Kanonische SMILES |
C(CO)N(CCO)C(=S)[S-].[Cl-].[Cl-].[Au+3] |
Synonyme |
(N,N-bis(2-hydroxyethyl)dithiocarbamato-S,S')dichlorogold(III) HEDCDG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



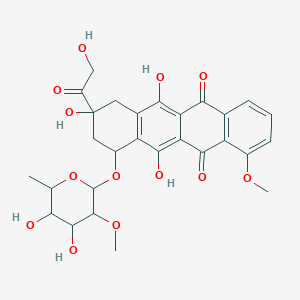
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)
![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)
